molecular formula C15H8F6O2 B14231463 4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde CAS No. 571206-22-9

4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde

Cat. No.: B14231463
CAS No.: 571206-22-9
M. Wt: 334.21 g/mol
InChI Key: AEQOBJXAITXJFU-UHFFFAOYSA-N
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Description

4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde is a chemical compound with the molecular formula C15H8F6O2 and a molecular weight of 334.213 g/mol It is characterized by the presence of two trifluoromethyl groups attached to a phenoxybenzaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with 4-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications .

Properties

CAS No.

571206-22-9

Molecular Formula

C15H8F6O2

Molecular Weight

334.21 g/mol

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenoxy]benzaldehyde

InChI

InChI=1S/C15H8F6O2/c16-14(17,18)10-5-11(15(19,20)21)7-13(6-10)23-12-3-1-9(8-22)2-4-12/h1-8H

InChI Key

AEQOBJXAITXJFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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